molecular formula C23H36O7 B1207561 Pravastatin CAS No. 81093-37-0

Pravastatin

Cat. No. B1207561
CAS RN: 81093-37-0
M. Wt: 424.5 g/mol
InChI Key: TUZYXOIXSAXUGO-PZAWKZKUSA-N
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Description

Pravastatin is distinguished by its mechanism of action, primarily inhibiting the rate-limiting enzyme in cholesterol synthesis. This action not only reduces plasma cholesterol levels but also exerts effects on cell metabolism and proliferation, suggesting potential for broader application in inflammatory conditions beyond hypercholesterolemia (Grip, Janciauskiene, & Lindgren, 2000).

Synthesis Analysis

Pravastatin is derived from the natural product compactin through a process that involves stereoselective hydroxylation. A novel approach for its production has been developed by reprogramming Penicillium chrysogenum, which allows for a single-step fermentative production. This method leverages a cytochrome P450 from Amycolatopsis orientalis, engineered to enhance compactin binding and enable stereospecific oxidation to pravastatin (McLean et al., 2015).

Molecular Structure Analysis

The molecular structure of Pravastatin is crucial for its interaction with the HMG-CoA reductase enzyme. Its hydrophilic nature, compared to other statins, contributes to its unique pharmacokinetic properties and its ability to be efficiently taken up by the liver and excreted into the bile (Hirano et al., 2005).

Chemical Reactions and Properties

Pravastatin undergoes specific chemical reactions, notably its transformation from compactin via hydroxylation. This reaction is mediated by a modified cytochrome P450 enzyme, which has been evolved to produce pravastatin in its pharmacologically active form. The structural and biochemical characterization of this enzyme highlights the importance of substrate positioning for stereospecific oxidation (McLean et al., 2015).

Physical Properties Analysis

Pravastatin's physical properties, including its solubility and stability, are influenced by its molecular structure. The drug's hydrophilic nature impacts its distribution within the body, favoring liver uptake over other tissues. This property is crucial for its mechanism of action, targeting the liver where cholesterol synthesis occurs (Hirano et al., 2005).

Chemical Properties Analysis

The chemical properties of Pravastatin, including its reactivity and interactions with biological molecules, are key to its pharmacological effects. Its ability to inhibit HMG-CoA reductase is a result of its specific chemical structure, which allows it to competitively bind to the enzyme's active site, thereby preventing cholesterol synthesis (Grip, Janciauskiene, & Lindgren, 2000).

Scientific Research Applications

1. Hyperlipidemia Management

  • Application Summary: Pravastatin Sodium (PS) is a cholesterol-lowering drug used to treat hyperlipidemia. A study aimed to fabricate Pravastatin-loaded nanogel for evaluation of its effect in hyperlipidemia treatment .
  • Methods of Application: Pravastatin-loaded chitosan nanoparticles (PS-CS-NPs) were prepared by the ionic gelation method; then, these prepared NPs were converted to nanogel by adding a specified amount of 5% poloxamer solution .
  • Results: The in vitro drug release of the nanogel formulation revealed the sustained release (59.63% in 24 h) of the drug. Higher drug entrapment efficacy was observed. The hemolytic activity showed lesser toxicity in nanoformulation than the pure drug solution .

2. Cholesterol Biosynthesis Inhibition

  • Application Summary: Statins, including Pravastatin, are a group of drugs that selectively inhibit HMG-CA reductase, the regulatory and rate-limiting enzyme in cholesterol biosynthesis .
  • Methods of Application: Statins are produced industrially by liquid submerged fermentation, but can also be produced by the emerging technology of solid-state fermentation .
  • Results: Control of cholesterol by inhibiting its biosynthesis is an important strategy to lower cholesterol levels in blood .

3. Atherosclerosis Management

  • Application Summary: Pravastatin is used to manage atherosclerosis, a condition caused by fats clogging the blood vessels .
  • Methods of Application: Pravastatin is administered orally to patients diagnosed with atherosclerosis .
  • Results: Pravastatin helps prevent or slow down medical problems like atherosclerosis .

4. Drug Development

  • Application Summary: Pravastatin, which exhibits strong activity and hepatocyte specificity, was selected as a candidate for drug development .
  • Methods of Application: The development of Pravastatin as a drug involved rigorous testing and evaluation of its efficacy and safety .
  • Results: Pravastatin was successfully developed and is now widely used in the treatment of various conditions related to high cholesterol .

5. Combination Treatment for Hypercholesterolemia

  • Application Summary: Pravastatin is used in combination with Valsartan for the treatment of primary hypercholesterolemia .
  • Methods of Application: Patients were given pravastatin 40 mg and valsartan 160 mg daily during each 2-month treatment period in a randomized, single-blind, placebo-controlled, crossover trial .
  • Results: The combination therapy improved both metabolic and cardiovascular phenotypes beyond that of monotherapy with either drug .

6. Treatment of Advanced Hepatocellular Carcinoma

  • Application Summary: Pravastatin is used in combination with Sorafenib for the treatment of advanced hepatocellular carcinoma (aHCC) .
  • Methods of Application: This was investigated in a multicentric randomized double-blind placebo-controlled phase II study .
  • Results: The time to progression (TTP) was higher in patients treated with sorafenib + pravastatin than in the control group (9.9 months vs. 3.2 months) .

Safety And Hazards

Pravastatin may elevate creatine phosphokinase and transaminase levels . It has been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, it may cause liver damage .

Future Directions

Pravastatin has been studied for its efficacy and safety in the prophylaxis and treatment of preeclampsia . The results suggested that pravastatin use prior to 20 weeks of gestation could prevent pre-eclampsia .

properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

TUZYXOIXSAXUGO-PZAWKZKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81131-70-6 (hydrochloride salt)
Record name Pravastatin [INN:BAN]
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DSSTOX Substance ID

DTXSID6023498
Record name Pravastatin
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Molecular Weight

424.5 g/mol
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Physical Description

Solid
Record name Pravastatin
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Boiling Point

>600 ºC at 760 mmHg
Record name Pravastatin
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Solubility

2.42e-01 g/L
Record name Pravastatin
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Mechanism of Action

Pravastatin is a specific inhibitor of the hepatic HMG-CoA reductase in humans. The inhibition of this enzyme produces a reduction in cholesterol biosynthesis as HMG-CoA reductase activity is an early-limiting step in cholesterol biosynthesis. The inhibitory mechanism of action produces a reduction in cholesterol synthesis which in order has been observed to increase the number of LDL receptors on cell surfaces and an enhancement in receptor-mediated metabolism of LDL and clearance. On the other hand, pravastatin-driven inhibition of LDL production inhibits hepatic synthesis of VLDL as the LDL is the precursor for these molecules., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including pravastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Pravastatin is a reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate limiting step in the biosynthetic pathway for cholesterol. In addition, pravastatin reduces very-low-density lipoprotein (VLDL) and triglyceride (TG) and increases high-density lipoprotein cholesterol (HDL-C)., The HMG-CoA reductase inhibitors (statins) have been shown to exert several vascular protective effects that are not related to changes in cholesterol profile, and these effects of statins are partly caused by the activation of angiogenesis. Endothelial cell (EC) proliferation and migration are crucial events for angiogenesis and statins are known to enhance these events. However, the molecular mechanism by which statins promote EC proliferation and migration is not fully understood. In this study, we show Akt and its downstream target mammalian target of rapamycin (mTOR) play an important role in pravastatin-induced EC proliferation and migration. We found that pravastatin significantly enhanced the proliferation and migration of rat aortic endothelial cells (rAECs). The addition of pravastatin to rAECs resulted in rapid phosphorylation of Akt and p70 S6 kinase (p70S6K). LY294002, a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), blocked both Akt and p70S6K phosphorylation, whereas rapamycin, a specific inhibitor of mTOR, suppressed only p70S6K phosphorylation induced by pravastatin. Furthermore, both LY294002 and rapamycin inhibited pravastatin-induced rAEC proliferation and migration. Taken together, our findings indicate that pravastatin activates PI3K/Akt/mTOR /p70S6K signaling in this sequential manner and this pathway contributes to pravastatin-induced rAEC proliferation and migration., Statins (HMG CoA reductase inhibitors) have beneficial effects independent of reducing cholesterol synthesis and this includes their ability to acutely activate endothelial nitric oxide synthase (eNOS). ... We characterized the pathways by which statins activate NOS, including involvement of scavenger receptor-B1 (SR-B1), which is expressed in endothelial cells and maintains cholesterol concentrations. Nitric oxide production was monitored in bovine aortic endothelial cells (BAECs) exposed to lovastatin (LOV) or pravastatin (PRA) for 10-20 min, alone or following pre-exposure to the end product of HMG-CoA reductase (mevalonate), G protein inhibitors (pertussis/cholera toxins), phospholipase C (PLC) inhibitor (U-73122), or intracellular and extracellular calcium chelators - BAPTA-AM and EGTA (respectively), or a function blocking antibody to SR-B1. Both statins increased NO production in a rapid, dose-dependent and HMG-CoA reductase-independent manner. Inhibiting Gi protein or PLC almost completely blocked statin-induced NO generation. Additionally, removing extracellular calcium inhibited statin-induced NO production. COS-7 cells co-transfected with eNOS and SR-B1 increased NO production when exposed to LOV or high-density lipoprotein (HDL), an agonist of SR-B1. These effects were not observed in COS-7 cells with eNOS alone or co-transfected with bradykinin receptor 2, indicating specificity for SR-B1. Further, pretreatment of BAEC with blocking antibody for SR-B1 blocked NO responses to statins and HDL. LOV and PRA acutely activate eNOS through pathways that include the cell surface receptor SR-B1, Gi protein, phosholipase C and entry of extracellular calcium into endothelial cells., It has been shown previously that inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, such as compactin, lovastatin, and pravastatin, block cholesterol synthesis, suppress lymphocyte functions, and beneficially affect atherogenesis. Recently, it was reported that compactin and lovastatin inhibit the respiratory burst of DMSO-differentiated HL-60 cells, an effect reversed by mevalonic acid. The mode of action of these inhibitors in this role is not understood fully. Thus, we studied the mechanism of inhibition of neutrophil superoxide (O2*-) generation by pravastatin and found that pravastatin at 0.5 mM inhibited the receptor-mediated tyrosine kinase (TK)-dependent pathway of O2*- generation and also luminol chemiluminescence but not the protein kinase C (PKC)-dependent or the TK- and PKC-independent pathways of O2*- generation in neutrophils. Pravastatin also inhibited the tumor necrosis factor-alpha- and formyl-methionyl-leucyl-phenylalanine-induced phosphorylation of a tyrosine of a 115-kDa protein. These effects were not reversed by mevalonate. From these results it is concluded that pravastatin inhibited receptor-mediated O2*-generation by decreasing tyrosine phosphorylation but not by inhibiting the formation of an intermediate in the biosynthesis of cholesterol.
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Product Name

Pravastatin

CAS RN

81093-37-0
Record name Pravastatin
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Record name +)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid
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Melting Point

326 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114,000
Citations
T Hatanaka - Clinical pharmacokinetics, 2000 - Springer
… The dual routes of pravastatin elimination reduce the need for dosage adjustment if the … for pravastatin is different from that of the others. There is high uptake of pravastatin by the liver …
Number of citations: 263 link.springer.com
HD White, RJ Simes, NE Anderson… - … England Journal of …, 2000 - Mass Medical Soc
… In a double-blind trial (the Long-Term Intervention with Pravastatin in Ischaemic Disease study), we compared the effects of pravastatin on mortality due to coronary heart disease (the …
Number of citations: 450 www.nejm.org
JAV Quion, PH Jones - Clinical pharmacokinetics, 1994 - Springer
The hypolipidaemic agent pravastatin differs from other US Food and Drug Administration (FDA)-approved HMG-CoA reductase inhibitors (eg lovastatin and simvastatin) because it has …
Number of citations: 117 link.springer.com
RP Byington, BR Davis, JF Plehn, HD White, J Baker… - Circulation, 2001 - Am Heart Assoc
… The beneficial effect of pravastatin on total stroke was … Among the CARE/LIPID participants, pravastatin was associated with a … Conclusions—Pravastatin reduced the risk of stroke over a …
Number of citations: 390 www.ahajournals.org
M Tonelli, C Isles, GC Curhan, A Tonkin, MA Pfeffer… - Circulation, 2004 - Am Heart Assoc
… The objective of this analysis was to determine whether pravastatin … Pravastatin Pooling Project (PPP), a subject-level database combining results from 3 randomized trials of pravastatin …
Number of citations: 461 www.ahajournals.org
MA Pfeffer, A Keech, FM Sacks, SM Cobbe, A Tonkin… - Circulation, 2002 - Am Heart Assoc
… -term Intervention with Pravastatin in Ischemic … pravastatin (40 mg once daily). During 5 years of exposure, the incidence of fatal and nonfatal cancers was similar between pravastatin …
Number of citations: 338 www.ahajournals.org
HY Pan, AR DeVault, D Wang‐Iverson… - The Journal of …, 1990 - Wiley Online Library
… a 40‐mg dose of pravastatin or lovastatin once daily for 1 … (GC/MS) for intact pravastatin or lovastatin acid and by … being 50% higher than that of pravastatin (mean ± SEM AUC 0−24 …
Number of citations: 182 accp1.onlinelibrary.wiley.com
JA Kobashigawa, S Katznelson, H Laks… - … England Journal of …, 1995 - Mass Medical Soc
Background Hypercholesterolemia is common after cardiac transplantation and may contribute to the development of coronary vasculopathy. Pravastatin, a 3-hydroxy-3-methylglutaryl …
Number of citations: 595 www.nejm.org
AM Tonkin, D Colquhoun, J Emberson, W Hague… - The Lancet, 2000 - thelancet.com
… The primary objective of the study was to ascertain the effect of pravastatin on mortality due to coronary heart disease. Secondary endpoints included the effects of pravastatin on all-…
Number of citations: 115 www.thelancet.com
PM Ridker, N Rifai, MA Pfeffer, F Sacks, E Braunwald - Circulation, 1999 - Am Heart Assoc
Background—Elevated plasma concentrations of C-reactive protein (CRP) are associated with increased cardiovascular risk. We evaluated whether long-term therapy with pravastatin, …
Number of citations: 226 www.ahajournals.org

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